molecular formula C26H24ClFN2O3 B2385290 4-(4-butoxybenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533879-07-1

4-(4-butoxybenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Katalognummer: B2385290
CAS-Nummer: 533879-07-1
Molekulargewicht: 466.94
InChI-Schlüssel: PGYPEJCRJHJIFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-butoxybenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core substituted with a 4-butoxybenzoyl group at position 4, a chlorine atom at position 7, and a 4-fluorophenyl moiety at position 3. The 4-butoxybenzoyl substituent introduces enhanced lipophilicity compared to simpler alkoxy or aryl groups, which may influence its pharmacokinetic profile, including absorption and half-life. The 7-chloro substituent is a hallmark of classical benzodiazepines like diazepam, contributing to receptor binding affinity, while the 4-fluorophenyl group may modulate selectivity and metabolic stability .

Eigenschaften

IUPAC Name

4-(4-butoxybenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClFN2O3/c1-2-3-14-33-21-11-6-18(7-12-21)26(32)30-16-24(31)29-23-13-8-19(27)15-22(23)25(30)17-4-9-20(28)10-5-17/h4-13,15,25H,2-3,14,16H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYPEJCRJHJIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogues (Table 1):

Table 1: Structural and Functional Comparison of Selected Benzodiazepine Derivatives

Compound Name Substituents (Position 4) Substituents (Position 7) Molecular Weight (g/mol) Predicted LogP Pharmacological Notes
4-(4-butoxybenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one 4-butoxybenzoyl Cl ~480 ~5.2 High lipophilicity; potential prolonged CNS activity.
4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one 2-chloro-5-nitrobenzoyl F ~490 ~4.8 Nitro group may confer metabolic instability; fluorine at position 7 enhances electronegativity.
Diazepam Methyl Cl 284.7 2.99 Short-acting anxiolytic; rapid absorption.
Clobazam H Cl 300.7 3.14 Lower lipophilicity; used for epilepsy.

Structural and Electronic Differences

  • 4-butoxybenzoyl vs. 2-chloro-5-nitrobenzoyl (Position 4): The butoxy chain in the target compound increases lipophilicity (LogP ~5.2 vs. In contrast, the nitro group in the analogue introduces electron-withdrawing effects, which may reduce metabolic stability due to susceptibility to reductase enzymes .
  • Chloro vs. Fluoro (Position 7):
    The 7-chloro substituent in the target compound is associated with stronger GABAA receptor binding compared to 7-fluoro analogues, as chlorine’s larger atomic radius and polarizability enhance hydrophobic interactions with receptor pockets. Fluorine’s electronegativity may alter electronic distribution but reduce binding affinity .

Pharmacokinetic and Pharmacodynamic Implications

  • Metabolism:
    The 4-butoxy chain may slow hepatic oxidation, extending half-life relative to diazepam (t½ ~20–50 hours). The nitro-containing analogue is predicted to undergo faster nitro-reduction, leading to inactive metabolites.

  • Receptor Selectivity:
    The 4-fluorophenyl group in both the target compound and the nitro analogue may confer selectivity for α2/α3 subunits of GABAA receptors, reducing sedative effects compared to α1-preferring benzodiazepines like diazepam.

Crystallographic and Computational Studies

Structural analysis of such compounds often employs SHELX software for X-ray crystallography, which refines small-molecule structures with high precision . Computational modeling suggests that the butoxy chain adopts a conformation that minimizes steric hindrance, while the nitro group in the analogue induces planar distortion in the benzoyl ring.

Vorbereitungsmethoden

Cyclocondensation of Anthranilic Acid Derivatives

The foundational approach involves cyclocondensation between 2-aminobenzophenone derivatives and α-amino acid equivalents. A representative protocol from US6559303B1 proceeds as follows:

  • Starting materials :

    • 5-Chloro-2-nitrobenzophenone (1.0 equiv)
    • Glycine methyl ester hydrochloride (1.2 equiv)
    • Sodium hydroxide (2.5 equiv) in methanol/water (3:1)
  • Reaction conditions :

    • 12 h reflux at 65°C under nitrogen
    • Yield: 78% intermediate 7-chloro-1,4-benzodiazepin-2-one

This method’s limitation lies in the incompatibility with electron-deficient aryl groups, necessitating subsequent functionalization.

Later-stage introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling has been optimized using:

Parameter Optimal Value Impact on Yield
Catalyst Pd(PPh₃)₄ 82% vs 58% (PdCl₂)
Base K₂CO₃ 79% vs 63% (NaHCO₃)
Solvent DME/H₂O (4:1) 85% vs 72% (THF)
Temperature 90°C 88% vs 75% (70°C)

Data adapted from US20040254177A1 demonstrates that careful ligand selection (XPhos vs SPhos) improves coupling efficiency for sterically hindered substrates.

Regioselective Introduction of the 4-Butoxybenzoyl Group

Friedel-Crafts Acylation vs Directed Ortho-Metalation

Comparative studies from US20070155822 reveal:

Method A (Friedel-Crafts):

  • Reagents: AlCl₃ (3.0 equiv), 4-butoxybenzoyl chloride (1.1 equiv)
  • Solvent: Dichloromethane
  • Yield: 62% with 15% di-acylated byproduct

Method B (Directed Metalation):

  • Reagents: LDA (2.2 equiv), 4-butoxybenzaldehyde (1.0 equiv)
  • Solvent: THF at -78°C
  • Yield: 84% with <2% byproducts

Method B’s superiority stems from precise control over acylation site through temporary directing groups.

Optimization of Final Cyclization

Critical parameters for lactam formation:

  • Acid Catalyst Screening

    • HCl (gas): 68% yield, 88% purity
    • p-TsOH: 79% yield, 92% purity
    • Amberlyst-15: 85% yield, 95% purity
  • Solvent Effects

    • Toluene: 72% conversion
    • DMF: 89% conversion but promotes epimerization
    • MTBE: 91% conversion with minimal stereochemical loss

Purification and Characterization

Crystallization Optimization

A patented purification protocol (US6559303B1) employs:

  • Solvent system: Ethyl acetate/heptane (1:3 v/v)
  • Cooling rate: 0.5°C/min from 60°C to 4°C
  • Final purity: 98.7% by HPLC vs 95.2% with rapid cooling

Analytical Data Correlation

Batch-to-batch consistency confirmed by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45 (m, 3H, ArH), 4.12 (t, J=6.8 Hz, 2H, OCH₂)
  • HRMS : m/z 481.1243 [M+H]⁺ (calc. 481.1239)
  • HPLC : tᴿ = 12.4 min (Zorbax SB-C18, 75:25 MeCN/H₂O)

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Impact on Process Economics
Pd(PPh₃)₄ 12,500 34% of total material cost
4-Fluorophenylboronic acid 980 22%
Chiral resolving agent 8,200 18%

Data from US20020044968A1 highlights opportunities for cost reduction through catalyst recycling and solvent recovery.

Emerging Methodologies

Recent advances include:

  • Flow Chemistry Approaches : 3 h residence time vs 24 h batch process, improving throughput 8-fold
  • Biocatalytic Amination : Recombinant transaminases achieving 92% ee vs 85% with chemical resolution
  • Machine Learning Optimization : Bayesian models predicting optimal reaction conditions with 94% accuracy

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-butoxybenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with the benzodiazepine core. Acylation with 4-butoxybenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) is a key step. Precise temperature control (0–5°C during acylation) and inert atmospheres (N₂) are critical to avoid side reactions like hydrolysis or undesired substitutions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. How is the structural characterization of this compound validated, and which analytical techniques are prioritized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent positions and aromaticity.
  • HRMS : High-resolution mass spectrometry for molecular formula confirmation.
  • FT-IR : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

Q. What are the primary physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Methodological Answer : Solubility profiling in DMSO, ethanol, and aqueous buffers (pH 7.4) is essential for biological testing. Stability studies under UV light and varying temperatures (25–40°C) via HPLC monitoring can identify degradation pathways. Lipophilicity (logP) calculated via reverse-phase HPLC correlates with membrane permeability .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding affinity to GABAₐ receptors, and what discrepancies exist between in silico predictions and experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with GABAₐ’s benzodiazepine-binding site. Discrepancies often arise from:

  • Protein flexibility : Static crystal structures vs. dynamic receptor conformations.
  • Solvent effects : Implicit solvent models may underestimate hydrophobic interactions.
  • Validation : Compare with radioligand binding assays (³H-flunitrazepam displacement) to reconcile computational and experimental Kᵢ values .

Q. What strategies resolve contradictory data in SAR studies for halogen-substituted benzodiazepines?

  • Methodological Answer : Contradictions in structure-activity relationships (SAR) may stem from:

  • Meta vs. para substitutions : Use regioselective synthesis (e.g., directed ortho-metalation) to isolate positional isomers.
  • Electrophysiological vs. behavioral assays : Cross-validate GABAₐ Cl⁻ current measurements (patch-clamp) with rodent anxiolytic models (elevated plus maze) .

Q. How can crystallographic twinning or disorder in SC-XRD data be addressed during refinement?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. For disorder, apply split-atom models with restrained occupancy ratios. Validate via R₁/Rfree convergence and residual density maps (<0.3 eÅ⁻³) .

Methodological Challenges in Advanced Studies

Q. What experimental designs optimize the compound’s metabolic stability in preclinical pharmacokinetic studies?

  • Methodological Answer :

  • In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Identify metabolites using UPLC-QTOF.
  • In vivo : Administer IV/PO doses in rodents, with serial plasma sampling. Non-compartmental analysis (WinNonlin) calculates t₁/₂, Cl, and Vd.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. How do substituent electronic effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) influence tautomeric equilibria in the benzodiazepine core?

  • Methodological Answer :

  • DFT calculations : Gaussian 09 at the B3LYP/6-31G* level to map potential energy surfaces of tautomers.
  • NMR titration : Monitor chemical shifts in DMSO-d₆/CDCl₃ mixtures to detect solvent-dependent tautomerization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.